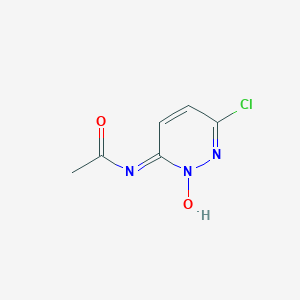
N-(6-chloro-2-oxidopyridazin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(6-chloro-2-oxidopyridazin-3-yl)acetamide is a heterocyclic compound with the molecular formula C6H6ClN3O2 This compound is characterized by the presence of a pyridazine ring substituted with a chlorine atom and a hydroxyl group, along with an acetamide moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-chloro-2-oxidopyridazin-3-yl)acetamide typically involves the reaction of 6-chloro-3-hydroxypyridazine with acetic anhydride or acetyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to facilitate the formation of the acetamide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
N-(6-chloro-2-oxidopyridazin-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to remove the chlorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The chlorine atom can be substituted with other functional groups such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or sodium thiolate (NaSR) under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield 6-chloro-3-pyridazinone, while substitution reactions can produce various derivatives with different functional groups replacing the chlorine atom.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for metal complexes.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism by which N-(6-chloro-2-oxidopyridazin-3-yl)acetamide exerts its effects is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and coordination with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
6-chloro-3-hydroxypyridazine: Lacks the acetamide group but shares the pyridazine core structure.
N-(6-chloro-2-hydroxypyridazin-3-ylidene)benzamide: Similar structure with a benzamide moiety instead of an acetamide group.
6-chloro-3-pyridazinone: An oxidized form of the compound with a ketone group instead of a hydroxyl group.
Uniqueness
N-(6-chloro-2-oxidopyridazin-3-yl)acetamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. The presence of both the chlorine atom and the acetamide group allows for a wide range of chemical modifications and interactions, making it a versatile compound for various applications.
Propiedades
Número CAS |
89379-99-7 |
|---|---|
Fórmula molecular |
C6H6ClN3O2 |
Peso molecular |
187.58g/mol |
Nombre IUPAC |
N-(6-chloro-2-hydroxypyridazin-3-ylidene)acetamide |
InChI |
InChI=1S/C6H6ClN3O2/c1-4(11)8-6-3-2-5(7)9-10(6)12/h2-3,12H,1H3 |
Clave InChI |
FMGKERBVEBCXGA-UHFFFAOYSA-N |
SMILES |
CC(=O)N=C1C=CC(=NN1O)Cl |
SMILES canónico |
CC(=O)N=C1C=CC(=NN1O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















